4-(3-(6-Chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-1-piperazineethanol maleate
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Overview
Description
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate is a complex organic compound known for its diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate typically involves multiple steps, starting with the preparation of the benzothiazine intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to form the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
1-Piperazineethanol: A simpler analog with similar structural features but lacking the benzothiazine moiety.
4-(3-(6-Chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-1-piperazineethanol: A closely related compound without the maleate group.
Uniqueness
1-Piperazineethanol, 4-(3-(6-chloro-3,4-dihydro-2H-1,4-benzothiazin-4-yl)propyl)-, maleate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and research endeavors.
Properties
CAS No. |
102233-17-0 |
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Molecular Formula |
C21H30ClN3O5S |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-[4-[3-(6-chloro-2,3-dihydro-1,4-benzothiazin-4-yl)propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C17H26ClN3OS.C4H4O4/c18-15-2-3-17-16(14-15)21(11-13-23-17)5-1-4-19-6-8-20(9-7-19)10-12-22;5-3(6)1-2-4(7)8/h2-3,14,22H,1,4-13H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
OUMLDPRCICENNN-BTJKTKAUSA-N |
Isomeric SMILES |
C1CN(CCN1CCCN2CCSC3=C2C=C(C=C3)Cl)CCO.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CN(CCN1CCCN2CCSC3=C2C=C(C=C3)Cl)CCO.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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